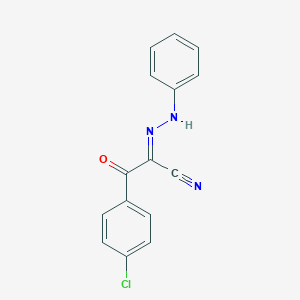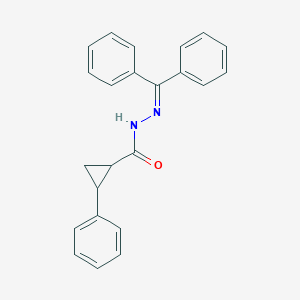![molecular formula C15H12N4O2 B274237 Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate, also known as MCTB, is a chemical compound that has been widely used in scientific research for its unique properties. MCTB is a triazene-containing compound that has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
Wirkmechanismus
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate has been shown to induce DNA damage in cancer cells, leading to cell death. This mechanism of action is believed to be due to the formation of reactive nitrogen species, which can cause oxidative damage to DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate in lab experiments is its ability to induce DNA damage in cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate, including the development of this compound analogs with improved efficacy and reduced toxicity, the exploration of this compound as a potential therapy for inflammatory diseases, and the investigation of this compound as a tool for studying the immune system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate involves the reaction of 2-cyanobenzoic acid with sodium nitrite and hydrochloric acid, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate has been used in a variety of scientific research applications, including cancer research, drug discovery, and as a tool for studying the immune system. This compound has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for future cancer therapies.
Eigenschaften
Molekularformel |
C15H12N4O2 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
methyl 4-[2-(2-cyanophenyl)iminohydrazinyl]benzoate |
InChI |
InChI=1S/C15H12N4O2/c1-21-15(20)11-6-8-13(9-7-11)17-19-18-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
XDJFGWDWVMECAA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)




![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)